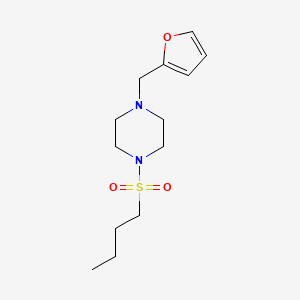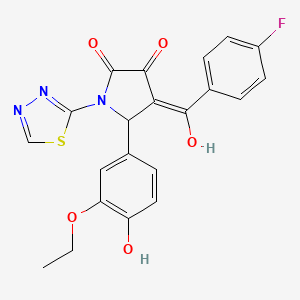![molecular formula C15H19N3OS2 B5378653 N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is not fully understood. However, it is believed that this compound exerts its biological activity by interfering with key cellular processes such as DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide in lab experiments is its diverse biological activity. This compound has been shown to have antifungal, antibacterial, and anticancer properties, making it a valuable tool for researchers in various fields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential anticancer activity. Finally, future studies should focus on the optimization of the synthesis method to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves the reaction of 2-sec-butylthio-5-mercapto-1,3,4-thiadiazole with 3-chloro-N-phenylpropanamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with an acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been found to have potential applications in various fields of scientific research. This compound has been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been found to have potential anticancer activity, making it a valuable tool for cancer research.
Eigenschaften
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-3-11(2)20-15-18-17-14(21-15)16-13(19)10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUANWUJCMIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378573.png)
![1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378580.png)
![N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5378592.png)
![1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5378596.png)
![2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5378597.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)
![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)


![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)
